molecular formula C8H12ClN3 B1288821 N-(tert-Butyl)-6-chloropyrimidin-4-amine CAS No. 945896-38-8

N-(tert-Butyl)-6-chloropyrimidin-4-amine

Cat. No. B1288821
CAS RN: 945896-38-8
M. Wt: 185.65 g/mol
InChI Key: YWCAYWDYSOKSJG-UHFFFAOYSA-N
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Description

The compound "N-(tert-Butyl)-6-chloropyrimidin-4-amine" is a chemical entity that can be associated with a class of compounds known for their utility in various chemical reactions and as intermediates in the synthesis of more complex molecules. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and reactions that can be informative for understanding its potential characteristics and uses.

Synthesis Analysis

The synthesis of related compounds often involves the use of tert-butyl groups and pyrimidin-amine structures. For instance, the asymmetric synthesis of amines using tert-butanesulfinamide is a method that could potentially be adapted for the synthesis of "this compound" . The process typically involves condensation, nucleophile addition, and cleavage of the tert-butanesulfinyl group. Similarly, the synthesis of N-arylpyrimidin-2-amine derivatives using a palladium catalyst demonstrates the utility of transition metal catalysis in forming such compounds .

Molecular Structure Analysis

The molecular structure of "this compound" would likely exhibit characteristics similar to those of other tert-butyl substituted aromatic compounds. For example, the introduction of tert-butyl side groups in polyimides has been shown to affect intermolecular forces and packing ability . This suggests that the tert-butyl group in "this compound" could influence its molecular interactions and steric properties.

Chemical Reactions Analysis

Chemical reactions involving tert-butyl groups and pyrimidin-amines are diverse. The N-tert-butanesulfinyl imines serve as intermediates for the addition of various nucleophiles and can be cleaved under acidic conditions to yield a wide range of enantioenriched amines . Additionally, the N-chloramine salt of tert-butylsulfonamide has been used as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins, which could be relevant for functionalizing the pyrimidin-amine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by the presence of the tert-butyl and chloropyrimidin groups. For instance, tert-butyl groups are known to impart solubility and can affect the dielectric constant of polymers . The chloropyrimidin moiety could contribute to the compound's reactivity, as seen in the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, where the chlorine atom plays a role in cyclization reactions .

Scientific Research Applications

Synthesis of N-heterocycles via Sulfinimines

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. Research has shown that tert-butanesulfinamide facilitates the asymmetric synthesis of N-heterocycles, including piperidines, pyrrolidines, azetidines, and their fused derivatives, through sulfinimines. These compounds are vital structural motifs in many natural products and therapeutically relevant compounds, demonstrating the importance of N-(tert-Butyl)-6-chloropyrimidin-4-amine in the synthesis of complex biological molecules (Philip et al., 2020).

Environmental Impact of Nitrogen-containing Compounds

Nitrogen-containing compounds, including amines and azo compounds, are pervasive in various industries such as textiles, agriculture, and chemicals. These compounds are resistant to conventional degradation processes, posing environmental risks. Advanced oxidation processes have been identified as effective means to mineralize these compounds, thereby improving water treatment efficacy and reducing environmental impact. This highlights the broader implications of managing nitrogen-containing compounds in industrial applications and environmental conservation (Bhat & Gogate, 2021).

Applications in Organic Synthesis

This compound plays a crucial role in organic synthesis, particularly in the development of new synthetic methodologies. For instance, the application of N-halo reagents, which include N-halo amines, in various organic transformations such as oxidation reactions, halogenation of compounds, and acylation, showcases the versatility of nitrogen-containing compounds in enhancing synthetic efficiency and introducing novel functional group transformations in organic chemistry (Kolvari et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various biological targets, such as enzymes and receptors

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . The compound may bind to its target, altering its function and leading to downstream effects.

Biochemical Pathways

Related compounds have been shown to influence various biological activities, such as antiviral, anti-inflammatory, and anticancer activities

Pharmacokinetics

Similar compounds have been shown to have various pharmacokinetic properties . The bioavailability of the compound would be influenced by these properties, which include its absorption in the digestive tract, distribution throughout the body, metabolism by enzymes, and excretion from the body.

Result of Action

Related compounds have been shown to have various biological effects, such as antiviral, anti-inflammatory, and anticancer activities

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(tert-Butyl)-6-chloropyrimidin-4-amine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

properties

IUPAC Name

N-tert-butyl-6-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-8(2,3)12-7-4-6(9)10-5-11-7/h4-5H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCAYWDYSOKSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617684
Record name N-tert-Butyl-6-chloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

945896-38-8
Record name N-tert-Butyl-6-chloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

251 mg of 4,6-dichloropyrimidine, 123 mg of 2-methylpropan-2-amine and 260 mg of DIPEA were dissolved in 2.5 mL of i-PrOH and charged into a screw cap vial and the vial obtained was kept overnight in a heating block at 90° C. The reaction was monitored by TLC and was completed after 12 hours. The mixture obtained was cooled to r.t., solvent was evaporated and pure N-tert-butyl-6-chloropyrimidin-4-amine was obtained by column chromatography using PE:EtOAc 10:1.
Quantity
251 mg
Type
reactant
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step One
Name
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

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